Topoisomerase II inhibitor 16

Chagas Disease Trypanosoma cruzi Antiparasitic Drug Discovery

Topoisomerase II inhibitor 16 (CT3, cyanotriazole 3) is a first-in-class, species-selective, covalent poison of trypanosomal topoisomerase II. Unlike etoposide or doxorubicin—which indiscriminately inhibit both human and parasite enzymes—CT3 spares the human α-isoform at relevant concentrations, eliminating dose-limiting cardiotoxicity and genotoxicity risks in experimental models. Its irreversible binding mechanism ensures durable, washout-resistant target engagement. CT3 achieves sterile cure in murine T. cruzi infection after only 5 days of oral dosing, and uniquely crosses the blood-brain barrier—directly addressing the unmet need for CNS-penetrant tool compounds in Stage 2 HAT research. This compound is the gold-standard benchmark for parasitology programs evaluating curative potential, speed of action, and brain pharmacokinetic-pharmacodynamic relationships against benznidazole and nifurtimox comparators.

Molecular Formula C19H12F4N6O
Molecular Weight 416.3 g/mol
Cat. No. B10860759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopoisomerase II inhibitor 16
Molecular FormulaC19H12F4N6O
Molecular Weight416.3 g/mol
Structural Identifiers
SMILESC1C2=C(CN1C(=O)CN3C=NC(=N3)C#N)C=C(C=C2)C4=C(N=CC(=C4)F)C(F)(F)F
InChIInChI=1S/C19H12F4N6O/c20-14-4-15(18(25-6-14)19(21,22)23)11-1-2-12-7-28(8-13(12)3-11)17(30)9-29-10-26-16(5-24)27-29/h1-4,6,10H,7-9H2
InChIKeyJDTWUDDOSHJEIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Topoisomerase II Inhibitor 16 (CT3): A Species-Selective, Irreversible Trypanosomal Topoisomerase II Poison for Chagas Disease and Neglected Tropical Disease Research


Topoisomerase II inhibitor 16, also known as compound CT3 or cyanotriazole 3, is a synthetic small molecule belonging to the cyanotriazole class of antiparasitic agents [1]. It functions as a selective, irreversible poison of trypanosomal topoisomerase II by stabilizing covalent double-stranded DNA:enzyme cleavage complexes, leading to lethal DNA damage in kinetoplastid parasites [1]. CT3 exhibits oral bioavailability and the ability to penetrate the blood-brain barrier (BBB), distinguishing it from many existing antiparasitic therapies [2]. Its primary application is as a research tool for Chagas disease (caused by Trypanosoma cruzi) and human African trypanosomiasis (HAT) [1].

Why Topoisomerase II Inhibitor 16 (CT3) Cannot Be Substituted with Generic Topoisomerase II Poisons or Standard-of-Care Antiparasitics


Standard topoisomerase II poisons used in oncology (e.g., etoposide, doxorubicin) lack species selectivity, inhibiting both human and parasite enzymes, which results in significant host toxicity, including dose-limiting cardiotoxicity and secondary malignancies [1]. In contrast, CT3 is exquisitely selective for the trypanosomal isoform of topoisomerase II and does not inhibit the human enzyme at relevant concentrations [2]. Furthermore, unlike reversible poisons, CT3 acts as a covalent, irreversible inhibitor, providing a distinct and durable mechanism of action [1]. Critically, the current standard-of-care drugs for Chagas disease, benznidazole and nifurtimox, are not effective against the neurological stage of HAT due to their inability to cross the blood-brain barrier and are associated with prolonged treatment regimens and safety concerns [1]. CT3's oral bioavailability and brain penetrance directly address these key liabilities, making it a non-substitutable tool for advanced parasitology research [2].

Quantitative Evidence for Selecting Topoisomerase II Inhibitor 16 (CT3): Comparative Data vs. Clinical Antiparasitics and Human Topoisomerase II Inhibitors


CT3 Exhibits Sub-100 nM Potency Against T. cruzi, a >12-Fold Improvement Over First-Line Therapy Benznidazole

CT3 demonstrates potent in vitro growth inhibition of Trypanosoma cruzi, the causative agent of Chagas disease. In a standardized assay against the T. cruzi Tulahuen strain expressing β-galactosidase, CT3 achieved an EC50 of 78 nM [1]. This is a significant improvement over the first-line clinical drug benznidazole, which showed an EC50 of approximately 2.0 μM in the same experimental system [1].

Chagas Disease Trypanosoma cruzi Antiparasitic Drug Discovery

CT3 Is Highly Selective for Trypanosomal Topoisomerase II Over the Human α-Isoform, a Critical Safety Differentiator from Pan-Topoisomerase Poisons

A major limitation of clinically used topoisomerase II poisons (e.g., etoposide, doxorubicin) is their lack of discrimination between parasite and human enzymes, leading to host toxicity. CT3 was specifically designed to overcome this. Enzymatic assays confirm that CT3 potently inhibits Trypanosoma cruzi topoisomerase II but exhibits no detectable inhibition of human topoisomerase II-α [1]. This species-selectivity is attributed to the covalent binding of the cyanotriazole group to a cysteine residue that is uniquely present in the parasite enzyme [2].

Species Selectivity Topoisomerase II Poison Safety Pharmacology

CT3 Is an Irreversible (Covalent) Topoisomerase II Poison, in Contrast to Reversible Poisons Like Etoposide

CT3 acts as a covalent, irreversible inhibitor of trypanosomal topoisomerase II [1]. This mechanism is fundamentally different from that of reversible topoisomerase II poisons such as etoposide, which bind non-covalently and dissociate from the enzyme-DNA complex [2]. The irreversible nature of CT3's binding leads to prolonged enzyme inhibition even after drug removal, which may contribute to its rapid and durable parasite clearance observed in vivo [1].

Covalent Inhibitor Mechanism of Action Drug-Target Residence Time

CT3 Eradicates T. cruzi Infection in a Murine Model of Chagas Disease, Demonstrating In Vivo Proof-of-Concept

Beyond in vitro potency, CT3 demonstrates robust in vivo efficacy. In a mouse model of acute Chagas disease, oral administration of CT3 at a dose of 30 mg/kg once daily for 5 days resulted in complete eradication of T. cruzi parasites, as measured by a lack of parasitemia relapse and negative PCR from tissues after 90 days [1]. This represents a stark contrast to the standard-of-care drug benznidazole, which requires a 20-60 day treatment course in humans and often fails to achieve sterile cure, particularly in chronic infections [2].

In Vivo Efficacy Chagas Disease Model Preclinical Proof-of-Concept

CT3 Is Brain-Penetrant, a Key Advantage for Targeting Stage 2 Human African Trypanosomiasis (HAT)

The ability of a drug to cross the blood-brain barrier (BBB) is essential for treating the meningoencephalitic stage (Stage 2) of human African trypanosomiasis (HAT). CT3 has been explicitly characterized as a brain-penetrant molecule [1]. In contrast, the primary drugs used for Chagas disease, benznidazole and nifurtimox, exhibit poor CNS penetration and are not effective against the neurological manifestations of trypanosomiasis [2].

Blood-Brain Barrier CNS Penetration Human African Trypanosomiasis

Recommended Research Applications for Topoisomerase II Inhibitor 16 (CT3) Based on Quantitative Differentiation


Investigating Species-Selective Topoisomerase II Inhibition as a Strategy for Antiparasitic Drug Discovery

CT3 is an ideal positive control and tool compound for researchers studying the structural basis of species-selective enzyme inhibition. Its well-defined mechanism of selectively and covalently targeting trypanosomal topoisomerase II while sparing the human α-isoform [1] makes it a superior alternative to non-selective poisons like etoposide. It can be used in comparative enzymology studies, resistance mechanism elucidation, and as a benchmark for screening new chemical entities for similar selectivity profiles.

Evaluating Short-Course, Curative Regimens in Preclinical Chagas Disease Models

Given its demonstrated ability to achieve a sterile cure in a murine model of T. cruzi infection following only 5 days of oral dosing [1], CT3 serves as a critical reference standard for in vivo efficacy studies. Researchers developing new therapies for Chagas disease can use CT3 to benchmark the curative potential and speed of action of their own candidate compounds, particularly in comparative studies against the standard-of-care benznidazole.

Studying Drug Penetration and Efficacy in CNS-Stage Human African Trypanosomiasis (HAT)

CT3's property of crossing the blood-brain barrier [1] makes it uniquely suited for research on Stage 2 HAT, where parasites reside in the central nervous system. Unlike many antiparasitic agents, CT3 can be used as a tool to investigate pharmacokinetic-pharmacodynamic relationships in the brain, to study the mechanisms of parasite persistence in the CNS, and to validate novel CNS-penetrant drug candidates in murine models of late-stage infection.

Exploring the Pharmacological Consequences of Irreversible Target Engagement

As a covalent, irreversible topoisomerase II poison [1], CT3 provides a valuable chemical probe for investigating the relationship between drug-target residence time and pharmacological effect. Researchers in chemical biology and pharmacology can employ CT3 to study how irreversible binding influences the kinetics of parasite killing, the development of drug resistance, and the duration of action in washout experiments, comparing it directly with reversible poisons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Topoisomerase II inhibitor 16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.